2-(4-ethynyl-2-fluorophenyl)acetic acid
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Overview
Description
2-(4-Ethynyl-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H7FO2 It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethynyl-2-fluorophenyl)acetic acid typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynyl-2-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
2-(4-Ethynyl-2-fluorophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethynyl-2-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the fluorine atom can form hydrogen bonds or dipole-dipole interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)acetic acid: Lacks the ethynyl group, which may result in different reactivity and applications.
2-(4-Ethylphenyl)acetic acid: Contains an ethyl group instead of an ethynyl group, leading to variations in chemical properties and biological activity.
Uniqueness
The presence of both the ethynyl group and the fluorine atom in 2-(4-ethynyl-2-fluorophenyl)acetic acid imparts unique chemical and biological properties. These structural features can enhance its reactivity and interaction with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
2003625-60-1 |
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Molecular Formula |
C10H7FO2 |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-(4-ethynyl-2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H7FO2/c1-2-7-3-4-8(6-10(12)13)9(11)5-7/h1,3-5H,6H2,(H,12,13) |
InChI Key |
VBKBFQFANROPFV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)CC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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